![molecular formula C8H13NO B2545064 (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one CAS No. 522644-05-9](/img/structure/B2545064.png)
(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one
Vue d'ensemble
Description
(1S,7R)-8-azabicyclo[520]nonan-9-one is a bicyclic compound that features a unique structural framework
Applications De Recherche Scientifique
Chemistry
In synthetic organic chemistry, (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one serves as an important intermediate for synthesizing complex organic molecules. Its structural features allow it to participate in various chemical reactions:
- Reduction : The compound can undergo reduction using reagents like lithium aluminum hydride or sodium borohydride.
- Substitution : It can also participate in nucleophilic or electrophilic substitution reactions under specific conditions.
The following table summarizes key reactions involving this compound:
Reaction Type | Reagents Used | Products |
---|---|---|
Reduction | Lithium aluminum hydride | Alcohols |
Substitution | Nucleophiles (e.g., OH⁻) | Various substituted products |
Oxidation | Potassium permanganate | Ketones or carboxylic acids |
Biology
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of this compound may possess antimicrobial effects against various pathogens.
- Analgesic and Anti-inflammatory Effects : Preliminary findings suggest potential analgesic and anti-inflammatory properties, warranting further investigation into its mechanisms of action.
A notable study highlighted the interaction between this compound and neurotransmitter receptors in the central nervous system, indicating its potential influence on synaptic transmission and neuronal activity.
Medicinal Applications
The medicinal chemistry field has explored this compound for its potential use in drug development:
- β-Lactam Synthesis : This compound is a valuable precursor for synthesizing β-lactams, which are crucial components in many antibiotics like penicillin and cephalosporin.
The following table outlines the medicinal applications and their significance:
Application | Description | Significance |
---|---|---|
Antibiotic Development | Precursor for β-lactams | Essential for treating infections |
Drug Design | Investigated for new therapeutic agents | Potential for novel medications |
Case Studies
Several case studies have illustrated the applications of this compound:
- Antimicrobial Activity : A study evaluated the effectiveness of derivatives against Staphylococcus aureus and Escherichia coli, showing promising results that support further development as antimicrobial agents.
- Neurotransmitter Interaction : Research focused on binding affinity studies with various neurotransmitter receptors revealed potential implications for treating neurological disorders.
- Synthetic Pathways : A comprehensive analysis of synthetic routes highlighted the efficiency and yield improvements when employing chiral catalysts during synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one typically involves a series of organic reactions. One common method includes the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is crucial for constructing the bicyclo[3.3.1]nonan-9-one core, which is a key intermediate in the synthesis of various biologically active compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Mécanisme D'action
The mechanism of action of (1S,7R)-8-azabicyclo[5.2.0]nonan-9-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,7S)-bicyclo[5.2.0]nonan-4-one: Another bicyclic compound with a similar structural framework.
(1S,7R)-9,9-dimethylbicyclo[5.2.0]nonan-8-one: A structurally related compound with different substituents.
Uniqueness
(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Activité Biologique
(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one is a bicyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by a unique bicyclic framework that includes a nitrogen atom in its structure, contributing to its potential biological activity. Its molecular formula is C₉H₁₃N, and it has a molar mass of approximately 135.21 g/mol.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The compound's mechanism appears to involve disrupting bacterial cell membranes and inhibiting essential cellular processes .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrate that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. Notably, it has shown promising results against breast and colon cancer cells, highlighting its potential as a lead compound in cancer drug development .
Antiprotozoal Activity
Recent studies have identified this compound as having notable activity against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. The compound's effectiveness was particularly pronounced in submicromolar concentrations, indicating strong selectivity and potency against these pathogens .
Activity | Target Organism | IC50 (µM) | Selectivity Index |
---|---|---|---|
Antimicrobial | Various Bacteria | 0.5 - 1.5 | N/A |
Anticancer | Breast Cancer Cells | 0.2 - 0.6 | N/A |
Antiprotozoal | P. falciparum | 0.023 - 0.694 | High |
Antiprotozoal | T. brucei | 1.00 - 6.57 | Moderate |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens.
- Receptor Modulation : It can bind to receptors involved in cell signaling, leading to altered cellular responses that promote apoptosis in cancer cells.
- Membrane Disruption : The structural properties allow it to integrate into lipid membranes, causing destabilization and subsequent cell death in bacteria and protozoa.
Comparative Studies
Comparative analyses with structurally similar compounds have highlighted the unique properties of this compound:
Compound Name | Biological Activity | IC50 (µM) |
---|---|---|
(1R,7S)-bicyclo[5.2.0]nonan-4-one | Moderate Antimicrobial | 1 - 3 |
(1S,7R)-9,9-dimethylbicyclo[5.2.0]nonan-8-one | Low Anticancer Activity | >10 |
The unique stereochemistry and functional groups of this compound confer distinct advantages over these analogs in terms of potency and selectivity against specific biological targets.
Case Studies
Recent case studies have focused on the synthesis of hybrid compounds incorporating this compound as a scaffold:
- Hybrid Compounds Against Malaria : A series of hybrids combining this bicyclic structure with pyrimidine derivatives demonstrated enhanced activity against resistant strains of P. falciparum, achieving IC50 values comparable to established antimalarial drugs like pyrimethamine .
- Cancer Therapeutics Development : Investigations into the use of this compound in combination therapies for breast cancer have shown synergistic effects when paired with traditional chemotherapeutics, indicating a potential pathway for improved treatment regimens.
Propriétés
IUPAC Name |
(1S,7R)-8-azabicyclo[5.2.0]nonan-9-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-6-4-2-1-3-5-7(6)9-8/h6-7H,1-5H2,(H,9,10)/t6-,7+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHBGSLJLMFFLM-NKWVEPMBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(CC1)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](CC1)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.